Stannane, tetrabromo-
Overview
Description
Synthesis Analysis
The synthesis of organotin compounds can vary depending on the desired product. For example, tetraarylstannanes can be synthesized using the Ullmann reaction, which involves the reaction of iodobenzenes with activated copper bronze, a copper-tin alloy, at high temperatures. This method has been shown to yield tetraarylstannanes with low to good isolated yields (8-58%), and significantly higher yields (54-64%) were obtained when iodobenzene was reacted directly with an excess of tin powder .
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex and is often determined using X-ray crystallography. For instance, tetrakis(4-carbomethoxyphenyl)stannane crystallizes in a tetragonal space group with 4 symmetry, which is common for symmetrical tetraarylstannanes. However, other derivatives such as tetrakis(2,4-dichlorophenyl)stannane do not crystallize in a tetragonal space group and lack real 4 symmetry . Additionally, the X-ray structure analysis of a 5-stannaspiro[4.4]nona-1,3,6,8-tetraene derivative revealed small endocyclic CSnC bond angles and a significant twist in the skeleton due to steric crowding .
Chemical Reactions Analysis
Organotin compounds participate in various chemical reactions. Tetraallylic, tetraallenic, and tetrapropargylic stannanes have been shown to react with aldehydes in methanol to yield unsaturated alcohols with good to excellent yields. These reactions proceed with allylic rearrangement, which is a common feature in organotin chemistry . Organoboration reactions of tetrakis(trimethylsilylethynyl)stannane with trialkylboranes also proceed stepwise to give high yields of the desired products, as characterized by NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds can be quite distinct. Quantum chemical calculations have been used to investigate the structure and distribution of conformers of tetraethyl stannane, revealing that the most abundant conformers have C1 symmetry, in contrast to tetraethyl methane . Photoelectron spectroscopy using synchrotron radiation has been employed to study the binding energies and photoionization cross sections of tetramethyl stannane . Furthermore, the synthesis and structural study of various silanes and stannanes have provided insights into the conformation of these compounds in the solid state and in solution, as well as the presence of weak interactions between sulfur and silicon or tin .
Scientific Research Applications
Synthesis and Properties
- Tetrabromostannane and its derivatives play a significant role in the field of organometallic chemistry, particularly in the synthesis of various organyl stannanes. For instance, the study of monohalogeno derivatives of stannane, including tetrabromostannane, revealed insights into the stability and reactivity of these compounds (Bellama & Gsell, 1971).
Organometallic Reactions
- Tetrabromostannane is used in various organometallic reactions, such as the Ullmann Coupling Reaction. This reaction is significant for forming tetraarylstannanes, which are crucial intermediates in organic synthesis (Shaikh, Parkin, & Lehmler, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetrabromostannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Sn/h4*1H;/q;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUHJWLSNQKIP-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Sn](Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnBr4, Br4Sn | |
Record name | tin(IV) bromide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tin(IV)_bromide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064873 | |
Record name | Tin tetrabromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064873 | |
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Molecular Weight |
438.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Fumes in air; mp = 31 deg C; [Merck Index] Colorless crystals; [Aldrich MSDS] | |
Record name | Stannic bromide | |
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URL | https://haz-map.com/Agents/9535 | |
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Product Name |
Stannane, tetrabromo- | |
CAS RN |
7789-67-5 | |
Record name | Tin tetrabromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7789-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannic bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789675 | |
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Record name | Stannane, tetrabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tin tetrabromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tin tetrabromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | STANNIC BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23C21BW281 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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